molecular formula C63H106O30 B14847273 2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol

2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol

Cat. No.: B14847273
M. Wt: 1343.5 g/mol
InChI Key: AZIGQTILUNTIQH-UHFFFAOYSA-N
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Description

The compound “2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol” is a highly complex organic molecule. This compound features multiple hydroxyl groups, cyclic structures, and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common synthetic routes may involve:

    Glycosylation reactions: to form the glycosidic bonds.

    Oxidation and reduction: steps to introduce hydroxyl groups.

    Cyclization reactions: to form the cyclic structures.

Industrial Production Methods

Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes and microbial fermentation, to achieve high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Catalysts: Enzymes or metal catalysts like palladium or platinum.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but may include various oxidized or reduced forms of the original compound.

Scientific Research Applications

The compound’s complex structure and multiple functional groups make it valuable in several research areas:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: For investigating the biological activity of glycosylated steroids and their interactions with biological molecules.

    Industry: Use in the development of new materials or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and glycosidic bonds suggest it could interact with carbohydrate-binding proteins or enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    Glycosylated steroids: Compounds with similar glycosidic bonds and steroidal backbones.

    Complex carbohydrates: Molecules with multiple hydroxyl groups and cyclic structures.

Properties

IUPAC Name

2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H106O30/c1-25(2)10-9-14-63(8,93-56-50(81)44(75)42(73)32(89-56)24-85-54-49(80)43(74)33(88-54)23-84-53-47(78)38(69)28(67)21-82-53)26-11-16-62(7)37(26)27(66)18-35-60(5)15-13-36(59(3,4)34(60)12-17-61(35,62)6)90-57-51(45(76)40(71)30(19-64)86-57)92-58-52(46(77)41(72)31(20-65)87-58)91-55-48(79)39(70)29(68)22-83-55/h10,26-58,64-81H,9,11-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGQTILUNTIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)COC1C(C(C(CO1)O)O)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H106O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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